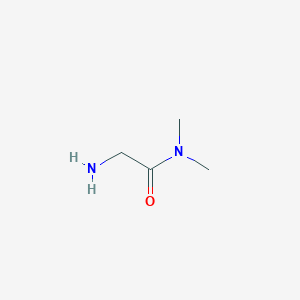

2-amino-N,N-dimethylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVRBEGQERGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406946 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-19-8 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-amino-N,N-dimethylacetamide

This guide provides a comprehensive overview of the core physical properties of 2-amino-N,N-dimethylacetamide, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical characteristics, standardized experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical and Chemical Properties

This compound, also known as Glycine dimethylamide, is a chemical compound with the CAS number 1857-19-8.[1][2][3] It presents as a colorless liquid and is noted to be air-sensitive.[1][4] Its primary use is as a pharmaceutical intermediate.[1][5]

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1][2][3] |

| Molecular Weight | 102.14 g/mol | [1][2][3] |

| Boiling Point | 60 °C at 0.8 Torr | [1][5][6] |

| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [1][4][6] |

| pKa (Predicted) | 8.46 ± 0.10 | [1][4][5] |

| Form | Liquid | [1][4] |

| Color | Colorless | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid substance like this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a liquid, especially when only a small sample is available.[7]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Rubber band or wire for attaching the capillary tube to the thermometer

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

-

When the boiling point of the liquid is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7][8]

-

Heating is then discontinued. The liquid will begin to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][8]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.[9][10]

Apparatus:

-

Volumetric flask or a precise graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

The mass of a clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.[9][10]

-

The liquid sample is added to the flask or cylinder up to the calibration mark. Care should be taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

The flask or cylinder containing the liquid is reweighed to determine the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[9]

-

The density is then calculated using the formula: ρ = m/V, where ρ is the density, m is the mass of the liquid, and V is the volume of the liquid.[9]

-

For higher accuracy, it is recommended to repeat the measurement several times and calculate an average.[9] The temperature of the liquid should also be recorded as density is temperature-dependent.[10]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11][12]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder

-

Analytical balance

-

Spatula

-

Water bath or other temperature-controlled environment

-

Thermometer

Procedure:

-

A measured volume of the solvent (e.g., 10 mL of distilled water) is placed into a test tube.[11]

-

The temperature of the solvent is measured and maintained at a constant value.[11]

-

A small, pre-weighed amount of the solute is added to the test tube.

-

The test tube is stoppered and shaken to facilitate dissolution.[11]

-

This process is repeated, adding small, known quantities of the solute until a saturated solution is formed, which is indicated by the presence of undissolved solute that does not disappear upon further shaking.[11][13]

-

The total mass of the dissolved solute is then calculated.

-

The solubility is typically expressed as grams of solute per 100 grams of solvent.[12] This procedure can be repeated at different temperatures to construct a solubility curve.[12]

Mandatory Visualization

The following diagram illustrates a general workflow for the physical property characterization of a chemical sample.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]

- 2. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. This compound | 1857-19-8 [chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 2-amino-N,N-dimethylacetamide: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylacetamide, a simple yet versatile chemical entity. The document details its chemical structure, formula, and key physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol outlined. Furthermore, this guide explores the compound's relevance in drug development, drawing parallels with its close analog, N,N-dimethylacetamide (DMAc), particularly in the context of inflammatory signaling pathways. The inhibition of the NF-κB pathway, a critical regulator of inflammation, is discussed in detail, complete with experimental methodologies for its investigation. This whitepaper aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Formula

This compound, also known as N,N-dimethylglycinamide, is a derivative of the simplest amino acid, glycine. The molecule features a primary amine group and a tertiary amide functionality.

Chemical Formula: C₄H₁₀N₂O[1][2][3]

Molecular Weight: 102.14 g/mol [1][3]

IUPAC Name: this compound[1]

CAS Number: 1857-19-8[1][2][3]

SMILES: CN(C)C(=O)CN[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Spectroscopic data, essential for its identification and characterization, are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O | [1][2][3] |

| Molecular Weight | 102.14 g/mol | [1][3] |

| Boiling Point | 60 °C @ 0.8 Torr | [4] |

| Density (predicted) | 0.995 ± 0.06 g/cm³ | [4] |

| pKa (predicted) | 8.46 ± 0.10 | [4] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Table 2: Spectroscopic Data for this compound and its Hydrochloride Salt

| Spectroscopy | Data | Reference |

| ¹H NMR (Hydrochloride, 300 MHz, CDCl₃) | δ 2.84 (s, 6H, N(CH₃)₂), δ 3.50 (s, 2H, CH₂), δ 5.07 (s, 2H, NH₂) | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from glycine or its derivatives. A common route involves the protection of the amino group of glycine, followed by amidation with dimethylamine, and subsequent deprotection.

Proposed Synthesis Workflow

The following diagram illustrates a feasible synthetic pathway for this compound hydrochloride, which can be neutralized to yield the free base.

Caption: Proposed workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol describes the synthesis of this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Step 1: Synthesis of N,N-dimethyl-Boc-glycinamide

-

To a solution of Boc-glycine in a suitable organic solvent (e.g., dichloromethane), add a coupling agent such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC/HCl).[5]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethyl-Boc-glycinamide.

Step 2: Deprotection and Salt Formation

-

Dissolve the N,N-dimethyl-Boc-glycinamide obtained in the previous step in a suitable organic solvent such as dioxane or ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.

Relevance in Drug Development and Biological Activity

While this compound itself is not a widely studied therapeutic agent, its close structural analog, N,N-dimethylacetamide (DMAc), is an FDA-approved excipient used in pharmaceutical formulations.[4][6] Recent studies have revealed that DMAc is not biologically inert and can modulate key signaling pathways involved in inflammation. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases.[7][8] Studies on DMAc have shown that it can inhibit the activation of the NF-κB pathway.[7][8]

Mechanism of Action:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecules like DMAc have been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[7][8]

Caption: Inhibition of the canonical NF-κB signaling pathway by small amide molecules.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

The following protocol provides a methodology to assess the effect of a compound like this compound on the NF-κB pathway.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., murine macrophages) in appropriate media.

-

Seed the cells in culture plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a short duration (e.g., 15-30 minutes) to induce NF-κB activation.

2. Preparation of Cytoplasmic and Nuclear Protein Extracts:

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells using a hypotonic buffer to release the cytoplasmic proteins.

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.

-

Determine the protein concentration of both fractions using a standard assay (e.g., BCA assay).[9]

3. Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., anti-IκBα, anti-phospho-p65, anti-p65, and loading controls like β-actin or Lamin B1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the corresponding loading control.

-

Analyze the changes in protein levels (e.g., decreased IκBα in the cytoplasm, increased p65 in the nucleus) in response to the treatment.

Conclusion

This compound is a readily synthesizable molecule with potential biological activities that warrant further investigation. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential role in modulating the pro-inflammatory NF-κB signaling pathway, drawing on evidence from its close analog, N,N-dimethylacetamide. The experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and similar small molecules in the context of inflammatory diseases. Further studies are encouraged to fully elucidate the pharmacological profile of this compound and its potential applications in drug development.

References

- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1857-19-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 6. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents [patents.google.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N,N-dimethylacetamide (CAS 1857-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-N,N-dimethylacetamide, a compound identified by the CAS registry number 1857-19-8. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. The guide presents quantitative data in a clear, tabular format, details generalized experimental protocols for the determination of these properties, and includes a logical workflow diagram to illustrate the characterization process.

Chemical Identity

It is important to note that some databases have erroneously associated CAS 1857-19-8 with N,N-Dimethyloctadecan-1-amine. However, extensive verification across major chemical supplier catalogs and curated chemical databases confirms that CAS 1857-19-8 correctly corresponds to This compound .

-

IUPAC Name: this compound[1]

-

Synonyms: N,N-Dimethyl-2-aminoacetamide, Glycine dimethylamide[2][3]

-

Chemical Structure:

/ CH₂ | NH₂

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, and reactivity. A summary of the available quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Boiling Point | 60 °C at 0.8 Torr | [2] |

| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.46 ± 0.10 | [2] |

| Physical Form | Liquid | [2] |

| Color | Colorless | [2] |

| Solubility | Soluble in water. | [4] |

| Sensitive | Air Sensitive | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, the following are generalized, standard laboratory procedures that can be applied to determine the key properties listed above.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined using a small sample volume with the Thiele tube method.[5]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).[5]

-

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed in the small test tube.[5]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]

-

The test tube is attached to a thermometer using a rubber band.[5]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is below the oil level.[5]

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[5]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[5]

-

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of small test tubes.

-

To each tube, 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is added.

-

The tubes are agitated vigorously for 1-2 minutes.

-

The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solid (insoluble).[6][7][8]

-

For water solubility, the pH of the resulting solution can be tested with litmus paper or a pH meter to indicate the acidic or basic nature of the compound.[9]

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and stir bar.

-

Procedure:

-

A known concentration of this compound is prepared in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

-

A standard solution of a strong acid (e.g., 0.1 M HCl) is incrementally added from a burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This can be identified as the flattest region of the buffer zone on the titration curve.[10][11][12]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1857-19-8 [amp.chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. brainly.in [brainly.in]

- 12. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Mechanism of Action of 2-amino-N,N-dimethylacetamide Derivatives as Slack Potassium Channel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for a specific class of 2-amino-N,N-dimethylacetamide derivatives that function as inhibitors of the Slack (KCNT1) potassium channel. This document collates quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental processes.

Core Mechanism of Action: Inhibition of Slack (KCNT1) Potassium Channels

Derivatives of this compound, specifically the 2-amino-N-phenylacetamide series, have been identified as potent inhibitors of the Slack (KCNT1) potassium channel. The lead compound, VU0606170, emerged from a high-throughput screen and has been instrumental in characterizing the therapeutic potential of this chemical scaffold.[1][2][3][4][5][6]

The Slack channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel crucial for regulating neuronal excitability.[7] Gain-of-function mutations in this channel lead to increased potassium currents, which are associated with severe forms of epilepsy, such as malignant migrating partial seizures of infancy (MMPSI).[1][8] By inhibiting the excessive channel activity, these this compound derivatives can normalize neuronal firing rates, presenting a promising therapeutic strategy for these debilitating neurological disorders.[2][3][4][6]

Signaling Pathway and Mechanism of Inhibition

The Slack channel plays a critical role in the afterhyperpolarization phase of the action potential. Increased intracellular sodium, resulting from neuronal firing, activates the Slack channel, leading to an outward potassium current that hyperpolarizes the neuron and terminates the burst of action potentials. Gain-of-function mutations result in a larger potassium current, which can paradoxically lead to hyperexcitability.

The 2-amino-N-phenylacetamide derivatives, including VU0606170, act as direct inhibitors of the Slack channel. While the precise binding site is still under investigation, these compounds reduce the ion flux through the channel pore, thereby mitigating the effects of the gain-of-function mutations.

Quantitative Data for Slack Channel Inhibitors

The following table summarizes the inhibitory potency of the lead compound VU0606170 and a structurally related, inactive compound VU0849686, highlighting the selectivity of this chemical series.

| Compound | Thallium Flux IC50 (μM) vs. WT Slack | Thallium Flux IC50 (μM) vs. A934T Slack | Whole-Cell Electrophysiology IC50 (μM) vs. WT Slack |

| VU0606170 | 3.7 | 4.1 | 2.9 |

| VU0849686 | >30 | >30 | >30 |

Data sourced from Spitznagel et al., ACS Chemical Neuroscience, 2020.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize these inhibitors are provided below.

Thallium Flux Assay for Slack Channel Inhibition

This high-throughput assay is used to screen for and characterize inhibitors of the Slack channel by measuring the influx of thallium ions (a surrogate for potassium ions) through the channel.

Detailed Protocol:

-

Cell Plating: HEK293 cells stably expressing the human Slack (KCNT1) channel are plated into 384-well, black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer for approximately 1 hour at room temperature.

-

Compound Addition: Test compounds are serially diluted and added to the wells. The plates are then incubated for a specific duration (e.g., 20 minutes) to allow for compound binding.

-

Thallium Stimulation and Fluorescence Reading: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to the wells, and the fluorescence intensity is measured kinetically.

-

Data Analysis: The initial rate of fluorescence increase corresponds to the rate of thallium influx. The data is normalized to controls (no compound and maximum inhibition), and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[9][10]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel in a single cell.

Detailed Protocol:

-

Cell Preparation: Cells expressing the Slack channel are grown on glass coverslips.

-

Pipette Preparation: A glass micropipette with a resistance of 3-7 MΩ is fabricated and filled with an intracellular solution containing a high concentration of potassium and other ions to mimic the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to activate the Slack channels, and the resulting outward potassium currents are recorded.

-

Compound Application: The test compound is applied to the cell via a perfusion system.

-

Data Analysis: The reduction in the amplitude of the potassium current in the presence of the compound is measured to determine the percentage of inhibition. Concentration-response curves are generated to calculate IC50 values.[11][12][13][14]

Conclusion

The this compound derivative VU0606170 and its analogues represent a promising class of Slack (KCNT1) potassium channel inhibitors. Their mechanism of action involves the direct blockade of the channel, leading to a reduction in potassium efflux and the normalization of neuronal excitability. The experimental protocols detailed in this guide, particularly the thallium flux assay and whole-cell patch-clamp electrophysiology, are essential for the identification and characterization of such inhibitors. Further investigation into this chemical series could lead to the development of novel therapeutics for the treatment of severe, early-onset epilepsies associated with KCNT1 gain-of-function mutations.

References

- 1. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VU0606170, a Selective Slack Channels Inhibitor, Decreases Calcium Oscillations in Cultured Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Slack potassium channel mutations increase positive cooperativity between individual channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. re-place.be [re-place.be]

Navigating the Solubility of Glycine Dimethylamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine dimethylamide, also known as N,N-dimethyl-2-aminoacetamide, is a derivative of the simplest amino acid, glycine. Its structure, featuring a polar amide group and a tertiary amine, suggests a versatile solubility profile that is of significant interest in various applications, including as a building block in peptide chemistry and drug discovery. A notable application has been in targeting the RNA of SARS-CoV-2, where the N,N-dimethylglycinamide moiety was found to improve solubility compared to other amides.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of glycine dimethylamide in organic solvents, outlines a detailed experimental protocol for determining its quantitative solubility, and presents a logical framework for understanding its solubility behavior.

Quantitative and Qualitative Solubility Data

Specific quantitative solubility values for glycine dimethylamide in various organic solvents are not widely reported. However, based on its chemical structure and qualitative descriptions from patent literature, a general solubility profile can be inferred. The presence of both a hydrogen bond acceptor (the carbonyl and the tertiary amine) and a hydrogen bond donor (the primary amine) suggests potential solubility in a range of polar solvents. The dimethylamide group also adds to the molecule's polarity.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Source/Rationale |

| Protic Solvents | Water | Soluble | Not Specified | The polar nature of water and its ability to form hydrogen bonds with the amide and amine groups suggest good solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | Not Specified | Alcohols are polar protic solvents that can engage in hydrogen bonding with glycine dimethylamide. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Not Specified | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of polar organic molecules. A related compound, N,N-dimethylglycine hydrochloride, is soluble in DMSO. |

| Dimethylformamide (DMF) | Likely Soluble | Not Specified | DMF is another common polar aprotic solvent used in organic synthesis and is expected to solubilize glycine dimethylamide. | |

| Acetonitrile | Moderately Soluble | Not Specified | As a less polar aprotic solvent compared to DMSO and DMF, acetonitrile may offer moderate solubility. | |

| Nonpolar Solvents | Toluene | Likely Sparingly Soluble | Not Specified | The molecule has significant polar character, which would limit its solubility in nonpolar aromatic solvents like toluene. |

| Hexane | Likely Insoluble | Not Specified | The significant polarity of glycine dimethylamide makes it unlikely to be soluble in nonpolar aliphatic hydrocarbons like hexane. |

Experimental Protocol: Determination of Quantitative Solubility

To empower researchers to determine the precise solubility of glycine dimethylamide in specific organic solvents, the following detailed experimental protocol based on the isothermal shake-flask method is provided.

Objective: To determine the equilibrium solubility of glycine dimethylamide in a given organic solvent at a specific temperature.

Materials:

-

Glycine dimethylamide (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of glycine dimethylamide to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent (mobile phase for HPLC or a volatile solvent for GC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a series of standard solutions of glycine dimethylamide of known concentrations and generate a calibration curve.

-

Determine the concentration of glycine dimethylamide in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of glycine dimethylamide in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

Logical Relationship of Solubility

The solubility of glycine dimethylamide is governed by the principle of "like dissolves like." Its molecular structure, containing both polar (amide and amine) and nonpolar (alkyl) components, dictates its affinity for different types of solvents.

Caption: Logical relationship governing glycine dimethylamide solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of glycine dimethylamide solubility using the isothermal shake-flask method.

Caption: Workflow for determining quantitative solubility.

Conclusion

While a comprehensive quantitative database for the solubility of glycine dimethylamide in a wide array of organic solvents is not yet publicly available, a strong qualitative understanding can be derived from its molecular structure and general principles of chemical interactions. The presence of multiple polar functional groups suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For drug development professionals and researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for generating reliable, quantitative values tailored to their specific solvent systems and conditions. This will enable the informed use of glycine dimethylamide in a variety of synthetic and formulation applications.

References

Verification of 2-amino-N,N-dimethylacetamide Molecular Weight: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-amino-N,N-dimethylacetamide, complete with verification methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation.

Core Data Presentation

The molecular properties of this compound are summarized in the table below. This information is compiled from reputable chemical databases and suppliers.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | PubChem[2], ChemScene[3] |

| Molecular Weight | 102.14 g/mol | PubChem[2], 001CHEMICAL[1], ChemScene[3] |

| Monoisotopic Mass | 102.079312947 Da | PubChem[2] |

| CAS Number | 1857-19-8 | 001CHEMICAL[1], ChemScene[3] |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following is a generalized protocol for the verification of the molecular weight of this compound using mass spectrometry. This method provides high accuracy and sensitivity.

Objective: To experimentally verify the molecular weight of a sample of this compound.

Materials:

-

This compound sample

-

High-performance liquid chromatography (HPLC)-grade solvent (e.g., acetonitrile, methanol, or water)

-

Volumetric flasks and pipettes

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

-

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal conditions for the ionization of the analyte. For this compound, positive ion mode ESI is expected to be effective due to the presence of amino groups.

-

-

Sample Infusion and Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound, a range of m/z 50-200 should be sufficient.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (MW = 102.14), this peak should appear at an m/z of approximately 103.15.

-

Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 125.13), may also be observed.

-

Compare the experimentally determined m/z value with the theoretically calculated value. The high-resolution mass measurement should be within a few parts per million (ppm) of the theoretical mass.

-

Visualization of Experimental Workflow

The logical flow of the molecular weight verification process is depicted in the following diagram.

References

An In-depth Technical Guide on the Thermodynamic Data of 2-amino-N,N-dimethylacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-amino-N,N-dimethylacetamide

This compound, with the chemical formula C₄H₁₀N₂O, is a derivative of glycinamide.[1][2] Its structural similarity to other small amides suggests its potential utility as a building block in pharmaceutical and chemical synthesis. A comprehensive understanding of its thermodynamic properties is crucial for process development, reaction optimization, and safety assessments.

While experimental data is sparse, computational methods provide some insight into its physicochemical properties.

Computed Physicochemical Properties

The following table summarizes the computed properties for this compound available from public databases.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1857-19-8 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Thermodynamic Data of N,N-dimethylacetamide (DMAc) - A Case Study

Due to the lack of experimental data for this compound, we present the thermodynamic data for N,N-dimethylacetamide (DMAc, CAS 127-19-5) as a proxy. DMAc shares the N,N-dimethylacetamide core structure and is a well-characterized polar aprotic solvent.[3][4] The methodologies used to obtain the following data are directly applicable to the study of this compound.

Enthalpy Data for N,N-dimethylacetamide

The following table summarizes key enthalpy values for liquid N,N-dimethylacetamide at standard conditions (298.15 K).

| Thermodynamic Quantity | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°liquid) | -300.1 | Heat of hydrolysis | NIST WebBook[5] |

| -298.2 | Combustion Calorimetry | NIST WebBook[5] | |

| -278.3 ± 1.5 | Combustion Calorimetry | NIST WebBook[5] | |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -2582.0 ± 1.5 | Combustion Calorimetry | NIST WebBook[5] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 49 ± 7 | Average of 7 values | NIST WebBook[5] |

Heat Capacity and Phase Change Data for N,N-dimethylacetamide

This table provides the heat capacity and temperatures for phase transitions of N,N-dimethylacetamide.

| Property | Value | Units | Temperature (K) | Reference |

| Liquid Heat Capacity (Cp,liquid) | 178.2 | J/(mol·K) | 298.15 | NIST WebBook, Wikipedia[3][5] |

| Boiling Point (Tboil) | 438.2 | K | - | NIST WebBook[5] |

| Melting Point (Tfus) | 253 | K | - | Wikipedia[3] |

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for organic compounds like this compound relies on precise calorimetric techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the standard enthalpy of combustion (ΔcH°).

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the compound (typically around 1 gram) is placed in a crucible inside a high-pressure vessel known as a "bomb".

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (up to 30 atm) to ensure complete and rapid combustion.[6]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.[6]

-

Ignition: The sample is ignited electrically via a fuse wire.[6]

-

Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer (to 0.01°C) before, during, and after combustion. The temperature rise is recorded.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat capacity of the calorimeter (Ccal) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.[6] The enthalpy of combustion is then calculated from the observed temperature change (ΔT).

The standard enthalpy of formation can then be calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature.

Experimental Workflow:

-

Sample Loading: A known mass of the substance is placed in a sample cell within the adiabatic calorimeter.

-

Thermal Isolation: The calorimeter is designed to operate under conditions of zero heat exchange with the surroundings (adiabatically).[7][8] This is typically achieved by a series of vacuum jackets and controlled temperature shields.

-

Heating: A measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.

-

Temperature Measurement: The temperature rise of the sample is precisely measured once thermal equilibrium is re-established.[8]

-

Calculation: The heat capacity (Cp) is calculated by dividing the amount of heat supplied by the measured temperature rise and the molar amount of the sample.

-

Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature. This method can also be used to determine the enthalpies of phase transitions, such as fusion (melting).[9]

Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub), the heat required to convert a substance from solid to gas, can be determined through various methods.

Experimental Workflow (Differential Scanning Calorimetry - DSC):

-

Instrument Setup: A DSC instrument is modified to allow for the measurement of heat flow during sublimation.[10]

-

Sample Preparation: A small, accurately weighed sample of the solid compound is placed in an aluminum pan.

-

Measurement: The sample is heated at a constant rate under a controlled atmosphere or vacuum. The DSC measures the differential heat flow required to maintain the sample and a reference pan at the same temperature.

-

Data Analysis: The enthalpy of sublimation is determined from the integrated area of the peak on the DSC thermogram corresponding to the sublimation process.[10]

Alternatively, Hess's Law provides a thermodynamic pathway to calculate the enthalpy of sublimation from the enthalpies of fusion (ΔHfus) and vaporization (ΔHvap), as both are typically easier to measure.[11]

Visualization of Thermodynamic Relationships

The following diagram illustrates the relationship between the key thermodynamic enthalpies for a given compound, based on Hess's Law. This cycle is fundamental for deriving the standard enthalpy of formation from experimental combustion data.

Caption: Thermodynamic cycle illustrating Hess's Law.

References

- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. N,N-Dimethylacetamide [webbook.nist.gov]

- 6. biopchem.education [biopchem.education]

- 7. vniitf.ru [vniitf.ru]

- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. innovation.world [innovation.world]

spectral analysis of 2-amino-N,N-dimethylacetamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this paper presents a comprehensive analysis based on predicted spectral data derived from established principles of NMR, IR, and Mass Spectrometry, alongside data from analogous compounds. This guide is intended to serve as a robust reference for the identification and characterization of this compound in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Singlet | 6H | N(CH₃)₂ |

| ~3.2 - 3.4 | Singlet | 2H | C(O)CH₂N |

| ~1.5 - 2.5 (broad) | Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170 - 175 | Quaternary | C=O (Amide) |

| ~45 - 55 | Primary | C(O)CH₂N |

| ~35 - 40 | Primary | N(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3250 | Medium, Broad (two bands) | Primary Amine | N-H Stretch |

| 2950-2850 | Medium | C-H | C-H Stretch (Alkyl) |

| 1680-1630 | Strong | Tertiary Amide | C=O Stretch |

| 1650-1580 | Medium | Primary Amine | N-H Bend |

| 1250-1020 | Medium | C-N | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 72 | [M - NH₂]⁺ |

| 58 | [CH₂C(O)N(CH₃)₂]⁺ |

| 44 | [C(O)N(CH₃)₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation [1][2]

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Deuterium Oxide).[1][2]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.[1]

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

2.1.2. NMR Data Acquisition [3][4]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[5]

-

Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay and an inverse-gated decoupling sequence are necessary.[3]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR) [6][7][8]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. IR Data Acquisition [7][9]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1. Sample Preparation and Introduction

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

2.3.2. Mass Spectrometry Data Acquisition (Electron Ionization - EI) [10][11][12][13]

-

The sample is vaporized and introduced into the ion source.[10][11]

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][12]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[13]

-

A detector records the abundance of each ion, generating a mass spectrum.[13]

Visualization of Key Processes

The following diagrams illustrate the logical workflow for the spectral analysis and the predicted fragmentation pathway in mass spectrometry.

Discussion of Predicted Spectra

-

¹H NMR: The spectrum is expected to be relatively simple. The six protons of the two N-methyl groups are chemically equivalent and should appear as a single peak. The methylene protons adjacent to the carbonyl and amino groups will also appear as a singlet. The two protons of the primary amine are expected to be a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water.

-

¹³C NMR: Three distinct signals are predicted, corresponding to the carbonyl carbon, the methylene carbon, and the two equivalent N-methyl carbons. The carbonyl carbon will be the most downfield signal due to the deshielding effect of the oxygen atom.

-

IR Spectroscopy: The presence of a primary amine will be indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[14][15][16][17][18] The strong absorption band for the tertiary amide C=O stretch is expected between 1680-1630 cm⁻¹.[14]

-

Mass Spectrometry: The molecular ion peak is expected at m/z 102. Common fragmentation pathways for amides and amines include α-cleavage and the loss of small neutral molecules.[19][20][21][22][23] The predicted fragments arise from the cleavage of the C-C bond adjacent to the amine (α-cleavage) and the cleavage of the amide bond.[20][21] The base peak could be m/z 44 or 58, resulting from stable acylium or iminium ions.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rroij.com [rroij.com]

- 14. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 15. fiveable.me [fiveable.me]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Unlocking the Potential of 2-amino-N,N-dimethylacetamide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 30, 2025 – As the landscape of drug discovery and chemical synthesis continues to evolve, the exploration of novel molecular scaffolds and building blocks is paramount. This technical guide delves into the potential research applications of 2-amino-N,N-dimethylacetamide, a versatile glycinamide derivative. While direct research on this specific compound is emerging, its structural characteristics and the activities of related compounds suggest significant potential in medicinal chemistry and agrochemical development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the known properties, synthesis, and promising, albeit inferred, applications of this compound.

Physicochemical Properties

This compound, also known as N,N-dimethylglycinamide, is a small organic molecule with the chemical formula C4H10N2O.[1] Its structure combines a primary amine and a tertiary amide, offering multiple points for chemical modification. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | PubChem[1] |

| Molar Mass | 102.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1857-19-8 | PubChem[1] |

| Appearance | Off-white to white powder | Leapchem[2] |

| Solubility | Highly soluble in water and common organic solvents | Leapchem[2] |

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound is through its hydrochloride salt, which offers improved stability and handling.[2] A patented method describes a four-step process starting from glycine methyl ester hydrochloride. This process is advantageous due to the use of readily available starting materials, mild reaction conditions, and high overall yield and purity.

The general workflow for the synthesis is outlined below:

Potential Research Applications

The primary value of this compound in research appears to be as a versatile synthetic intermediate for the creation of more complex bioactive molecules.[2] Its utility is inferred from its use in the synthesis of compounds with known therapeutic and agricultural applications.

Cardiovascular Disease: Lp-PLA2 Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within atherosclerotic plaques.[3] By hydrolyzing oxidized phospholipids, it generates pro-inflammatory products that contribute to the development and instability of plaques.[3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment of atherosclerosis.[3][4]

This compound hydrochloride has been identified as a raw material for the synthesis of glycinamide heterocyclic derivatives that act as Lp-PLA2 enzyme inhibitors. This suggests its potential as a scaffold for the development of novel anti-atherosclerotic agents.

The signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention by inhibitors is illustrated below:

Experimental Protocol: Lp-PLA2 Activity Assay

A common method for determining Lp-PLA2 activity is a colorimetric assay using a synthetic substrate.

-

Principle: The assay measures the enzymatic hydrolysis of a substrate such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine. Cleavage by Lp-PLA2 releases a chromogenic 4-nitrophenyl group, which can be quantified spectrophotometrically at 405 nm.[3]

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).

-

Add plasma or serum samples to a 96-well plate.

-

Add the Lp-PLA2 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals to determine the rate of substrate hydrolysis.

-

The inhibitory effect of a test compound (synthesized from this compound) can be determined by pre-incubating the plasma/serum with the compound before adding the substrate.

-

Agricultural Applications: Fungicides

The patent literature indicates that this compound can be used to synthesize N-alkylaminoacetamide compounds, which have applications as agricultural bactericides or fungicides. This opens a significant avenue for research in crop protection. The development of new fungicides is crucial for managing plant diseases and ensuring food security. Research in this area could involve synthesizing a library of N-alkylaminoacetamide derivatives and screening them for activity against a panel of common plant pathogens. Studies on related acetamide derivatives have shown promising fungicidal activity against a range of crop diseases.[5]

Other Potential Therapeutic Areas

The glycinamide scaffold is prevalent in medicinal chemistry. Research on various glycinamide derivatives has revealed a broad spectrum of biological activities, suggesting further potential applications for compounds derived from this compound.

-

Diabetes: Glycinamide derivatives have been identified as novel inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the treatment of type 2 diabetes.[6]

-

Oncology: Substituted glycinamide derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating potential for development as anticancer agents.[7]

-

Inflammatory Diseases: Research on Vascular Adhesion Protein-1 (VAP-1) inhibitors has identified glycine amide derivatives as a promising structural class for the treatment of inflammatory-related diseases.[8]

Conclusion and Future Directions

While direct and extensive research on this compound is not yet widely published, its role as a synthetic intermediate for compounds with significant biological activity is clear. Its simple structure, high solubility, and multiple reactive sites make it an attractive starting material for the synthesis of diverse chemical libraries.[2]

Future research should focus on:

-

Synthesis of Novel Derivatives: Exploring a wide range of substitutions on the primary amine and modifications of the amide group to generate novel chemical entities.

-

Biological Screening: Systematically screening these new compounds for activity in the therapeutic and agricultural areas identified in this guide.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

References

- 1. This compound | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and Hazards of 2-amino-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or the guidance of a certified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

2-amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is an organic compound with applications in chemical synthesis. Its structure, featuring both a primary amine and a tertiary amide functional group, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known safety, handling, and hazard information for this compound.

It is critical to distinguish this compound from the more common solvent N,N-dimethylacetamide (DMAc). These are distinct chemical entities with different safety profiles. This guide pertains exclusively to this compound (CAS No. 1857-19-8).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Glycine dimethylamide, N,N-dimethylglycinamide | [2] |

| CAS Number | 1857-19-8 | [1][2][3] |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥98% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger | [2] |

| Corrosive to Metals, Category 1 | H290: May be corrosive to metals | GHS05 | Danger | [2] |

| Flammable Liquids, Category 4 | H227: Combustible liquid | None | Warning | [4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning | [4] |

Primary Hazards:

-

Corrosivity: The substance is highly corrosive and can cause severe burns to the skin and eyes upon contact.[2] It may also be corrosive to certain metals.[2]

-

Combustibility: It is a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[2]

Toxicological Information

Due to the lack of specific toxicological studies, a cautious approach assuming high toxicity upon acute and chronic exposure is warranted.

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this substance:

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or in case of a spill, a full-body suit may be necessary.[2]

-

Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation of vapors.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers securely sealed when not in use.[2]

-

Avoid contact with incompatible materials such as acids and oxidizing agents.[2]

-

Ground all equipment containing the material to prevent static discharge.

-

Use non-sparking tools.

Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials, including acids and oxidizing agents.[2]

-

Protect containers from physical damage and check regularly for leaks.[2]

-

The recommended storage temperature is between 2-8°C, under an inert atmosphere, and in a dark place.

-

Store in a locked-up area.[2]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposure routes.

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[2] Seek immediate medical attention from an ophthalmologist.[2]

-

Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing, including shoes and jewelry.[2] Continue to rinse for at least 15-30 minutes.[2] Seek immediate medical attention.[2]

-

Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] Inhalation of vapors may cause lung edema, which can be delayed for up to 24 hours.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Give no more than two glasses of water to drink.[2] Seek immediate medical attention.[2]

Caption: First aid procedures for different exposure routes.

Spills and Leaks

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[2]

-

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a direct water jet, as it may spread the fire.

-

Fire Hazards: The substance is combustible and may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[2] Containers may rupture violently if heated.[2]

-

Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

This substance should be treated as hazardous waste.

-

Do not dispose of it down the drain or into the environment.[2]

Experimental Protocols

A thorough search of publicly available scientific literature and safety databases did not yield specific, detailed experimental protocols for the toxicological or safety assessment of this compound. Researchers planning to work with this substance must develop their own standard operating procedures (SOPs) and risk assessments based on the known hazards outlined in this guide and the available Safety Data Sheets.

Signaling Pathways

There is no available information in the searched literature regarding the specific signaling pathways through which this compound may exert toxic effects. Given its corrosive nature, the primary mechanism of acute toxicity is likely direct tissue damage.

Caption: A workflow for safely handling this compound.

References

Synthesis of 2-amino-N,N-dimethylacetamide from Boc-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-N,N-dimethylacetamide from N-tert-butoxycarbonyl glycine (Boc-glycine). The process involves a two-step reaction sequence: the coupling of Boc-glycine with dimethylamine to form the intermediate, N-Boc-2-amino-N,N-dimethylacetamide (Boc-Gly-N(Me)₂), followed by the acidic deprotection of the Boc group to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful synthesis of this valuable chemical intermediate.

Reaction Overview

The synthesis proceeds in two key stages:

-